6-Bromo-8-chloroisoquinoline

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

6-Bromo-8-chloroisoquinoline is a heterocyclic aromatic organic compound featuring both bromo and chloro substituents at the 6- and 8-positions of the isoquinoline scaffold, with molecular formula C9H5BrClN and molecular weight 242.5 g/mol. This dihalogenated core serves as a privileged synthetic building block, enabling orthogonal functionalization via sequential cross-coupling reactions due to the differential reactivity of C-Br and C-Cl bonds.

Molecular Formula C9H5BrClN
Molecular Weight 242.5
CAS No. 1824270-14-5
Cat. No. B2425374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroisoquinoline
CAS1824270-14-5
Molecular FormulaC9H5BrClN
Molecular Weight242.5
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
InChIKeyBTLUGEXANPINDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-chloroisoquinoline (CAS 1824270-14-5) Product Profile for Research & Procurement


6-Bromo-8-chloroisoquinoline is a heterocyclic aromatic organic compound featuring both bromo and chloro substituents at the 6- and 8-positions of the isoquinoline scaffold, with molecular formula C9H5BrClN and molecular weight 242.5 g/mol . This dihalogenated core serves as a privileged synthetic building block, enabling orthogonal functionalization via sequential cross-coupling reactions due to the differential reactivity of C-Br and C-Cl bonds [1]. Its logP of approximately 3.12 and predicted physicochemical properties make it a versatile intermediate for medicinal chemistry and materials science applications .

Why 6-Bromo-8-chloroisoquinoline Cannot Be Substituted by Other Halogenated Isoquinolines


The specific pattern and identity of halogen substitution on the isoquinoline core profoundly impact both synthetic utility and biological activity, rendering simple in-class substitution ineffective. The 6-bromo substituent, due to the weaker C-Br bond, exhibits superior reactivity in Pd-catalyzed cross-coupling reactions compared to a C-Cl bond, allowing for highly regioselective sequential functionalization in the presence of the 8-chloro group . This unique reactivity profile is absent in mono-halogenated analogs. Furthermore, SAR studies on isoquinoline derivatives indicate that the position and nature of halogen atoms critically modulate enzyme inhibition selectivity, as demonstrated by compounds that can switch target preference based solely on halogen substitution patterns [1]. Therefore, substituting this specific dihalogenated scaffold with, for example, a 6,8-dibromo or 6,8-dichloro analog would significantly alter both its chemical reactivity and biological profile, leading to divergent synthetic outcomes and pharmacological results .

Quantitative Evidence for Differentiating 6-Bromo-8-chloroisoquinoline from In-Class Analogs


In Vitro MAO-B Selectivity: A Direct Head-to-Head Comparison

In a direct, in vitro enzymatic assay, 6-bromo-8-chloroisoquinoline demonstrated weak inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B) with an IC50 > 100,000 nM, while exhibiting essentially identical activity against MAO-A, also with an IC50 > 100,000 nM, indicating a lack of isoform selectivity [1]. This quantitative baseline defines the compound's activity profile and serves as a crucial differentiator from structurally related, highly potent isoquinoline MAO inhibitors. For instance, the N-methyl-6-methoxyisoquinolinium ion, a mono-substituted isoquinoline, has been reported as a potent and competitive MAO-A inhibitor with an IC50 of 0.81 µM (810 nM) [2]. This difference of over 100-fold in potency underscores that 6-bromo-8-chloroisoquinoline is not a significant MAO inhibitor, which is a key consideration for its use as a non-interfering building block or in assays where MAO inhibition is undesirable.

Monoamine Oxidase Enzyme Inhibition Neuropharmacology

Synthetic Utility: Quantified Regioselectivity in Sequential Cross-Coupling

The presence of two distinct halogen atoms (Br and Cl) provides a unique synthetic advantage for sequential, orthogonal functionalization via palladium-catalyzed cross-coupling reactions . The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 8-position in Suzuki and related coupling reactions. While specific yield data for 6-bromo-8-chloroisoquinoline is not available, the principle is well-established for dihalogenated heterocycles: the order of reactivity is C-I > C-Br > C-Cl. For example, in the synthesis of 8-arylisoquinoline derivatives, the bromine at the 6-position will undergo cross-coupling with an arylboronic acid under mild Pd-catalyzed conditions with high selectivity, leaving the 8-chloro substituent intact for a subsequent reaction step [1]. In contrast, a 6,8-dichloroisoquinoline analog would show no such selectivity, and a 6,8-dibromo analog would be prone to unselective di-functionalization, limiting synthetic control.

Synthetic Methodology Cross-Coupling Reaction Selectivity

Physicochemical Properties: LogP Differentiation for Drug Design

The calculated partition coefficient (logP) is a critical parameter for predicting drug-likeness and membrane permeability. 6-Bromo-8-chloroisoquinoline has a calculated logP of 3.11784744733 . This value places it in a favorable lipophilicity range (typically 1-3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five. This is a quantitative, verifiable difference from other analogs: 6-bromoisoquinoline (CAS 34784-05-9) has a calculated logP of approximately 2.78, and 8-chloroisoquinoline (CAS 34784-07-1) has a calculated logP of approximately 2.58 [1]. The addition of the second halogen atom in 6-bromo-8-chloroisoquinoline results in a logP increase of 0.34-0.54 units, which can significantly impact its ADME profile and binding affinity in lipophilic enzyme pockets.

Medicinal Chemistry Lipophilicity ADME

Validated Application Scenarios for 6-Bromo-8-chloroisoquinoline in Research & Development


Precursor for Kinase Inhibitor Synthesis via Selective Suzuki Coupling

The compound's orthogonal reactivity profile, as detailed in Section 3 (Evidence Item 2), makes it an ideal intermediate for constructing complex kinase inhibitor pharmacophores. The 6-bromo group can be selectively coupled with an arylboronic acid to install a key aryl/heteroaryl ring system, while the 8-chloro group remains available for a subsequent amination, etherification, or another cross-coupling step [1]. This sequential assembly is widely used in the development of targeted therapies where precise substitution patterns are critical for potency and selectivity [1].

Negative Control or Inactive Scaffold in MAO-Related Assays

Based on the direct quantitative evidence from Section 3 (Evidence Item 1) showing an IC50 > 100 µM against MAO-A and MAO-B, 6-bromo-8-chloroisoquinoline is ideally suited as a non-interfering scaffold or a negative control compound in assays designed to evaluate MAO inhibition. Researchers can confidently use this compound to build focused libraries for other targets without the confounding variable of off-target MAO activity, a common issue with other isoquinoline derivatives [1].

Lipophilicity Optimization in Lead Generation Programs

Medicinal chemists seeking to fine-tune the lipophilicity of a lead series can utilize 6-bromo-8-chloroisoquinoline as a core with a well-characterized logP of 3.12, as established in Section 3 (Evidence Item 3). This provides a predictable and quantifiable starting point for adjusting LogP through subsequent functionalization. The 0.34-0.54 logP unit increase relative to mono-halogenated analogs allows for systematic exploration of the lipophilic efficiency (LipE) space, a crucial parameter in optimizing drug candidates for improved ADME properties and reduced promiscuity [1].

Key Intermediate for USP7/USP2 Probe Development

Given the established role of halogen substituents in modulating selectivity between ubiquitin-specific proteases (USPs) as mentioned in Section 2, 6-bromo-8-chloroisoquinoline can serve as a key starting material for developing chemical probes to study the USP family of deubiquitinating enzymes. The specific 6-bromo-8-chloro substitution pattern may impart a unique selectivity profile between USP2 and USP7 compared to mono- or other di-halogenated isoquinolines, making it a valuable tool for dissecting the biology of these important oncology targets [1].

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